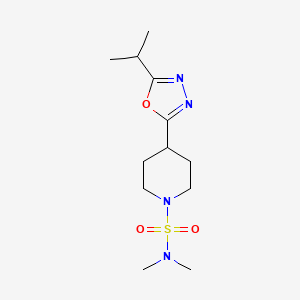

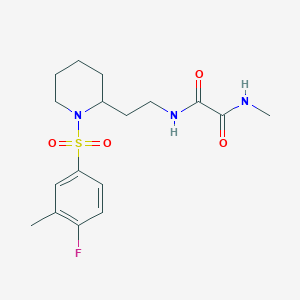

4-(5-isopropyl-1,3,4-oxadiazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-isopropyl-1,3,4-oxadiazol-2-yl)methanol” is a small molecule that is composed of a five-membered ring structure and is classified as an isopropyl oxadiazole . It has been found to have a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-microbial effects .

Aplicaciones Científicas De Investigación

Pharmacological Enhancements

Research has shown that modifications in sulfonamide structures, such as those found in endothelin receptor antagonists, can significantly impact pharmacokinetic properties like metabolic stability and receptor binding affinity. For instance, the development of selective endothelin (ET) receptor antagonists with improved in vitro properties and pharmacokinetic profiles through focused structure–activity and structure–metabolism studies illustrates the importance of structural modifications in enhancing drug efficacy and safety (Humphreys et al., 2003).

Antimicrobial and Antitubercular Activities

Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated promising in vitro antibacterial activities against various pathogens, including tobacco bacterial wilt and Mycobacterium tuberculosis. These compounds' structure-activity relationships suggest their potential as bactericides for plants and antitubercular molecules, highlighting the versatility of such derivatives in developing new therapeutic agents (Xu et al., 2012); (Suresh Kumar et al., 2013).

Supramolecular Chemistry

Studies on non-covalent interactions and supramolecular architectures involving 4-dimethylaminopyridine and various organic acids have deepened our understanding of molecular binding and assembly. Such research underscores the significance of exploring novel structural combinations for developing materials with unique properties and applications (Zhang et al., 2015).

Carbonic Anhydrase and Acetylcholinesterase Inhibition

Pyrazoline and sulfonamide pharmacophores have been combined to create compounds that inhibit carbonic anhydrase and acetylcholinesterase enzymes with low cytotoxicity. This approach exemplifies how integrating different functional groups can yield potential therapeutic agents with dual activities, useful in treating various diseases (Ozmen Ozgun et al., 2019).

Propiedades

IUPAC Name |

N,N-dimethyl-4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O3S/c1-9(2)11-13-14-12(19-11)10-5-7-16(8-6-10)20(17,18)15(3)4/h9-10H,5-8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYIJPSQAACONR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(O1)C2CCN(CC2)S(=O)(=O)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Methylthio)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2663309.png)

![3-[3-butyl-7-(2-methylpropyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]propanoic acid](/img/structure/B2663313.png)

![3,4-dimethoxy-N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]benzamide](/img/structure/B2663323.png)

![6-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}hexanoic acid](/img/structure/B2663324.png)

![5-benzyl-2-(2-butoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2663325.png)

![N-(2-fluoro-5-methylphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2663326.png)

![3-[6-Oxo-6-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]hexyl]quinazolin-4-one](/img/structure/B2663328.png)

![N-(3-chloro-4-fluorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2663329.png)